molecular formula C13H7F2N3O2S B2540739 N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-27-9

N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2540739
CAS No.: 851944-27-9
M. Wt: 307.27
InChI Key: DJLXOJUSQKOCMK-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels that are increasingly recognized for their roles in neurological and renal function. In research settings, this compound has been instrumental in elucidating the pathophysiological role of TRPC5, particularly in the context of depression and anxiety. Studies have shown that its antidepressant-like effects are mediated through the inhibition of TRPC5 homomers and TRPC5-TRPC1 complexes in the brain, which is a distinct mechanism from classical antidepressants. Furthermore, its application extends to nephrology research, where TRPC5 inhibition has been demonstrated to protect against proteinuric kidney disease by reducing podocyte injury and loss in models of focal segmental glomerulosclerosis (FSGS). By selectively blocking TRPC5, this carboxamide derivative provides researchers with a critical tool for dissecting calcium signaling pathways and exploring novel therapeutic targets for neurological disorders and chronic kidney diseases.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLXOJUSQKOCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3,4-difluoroaniline with a thiazolopyrimidine precursor in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction can produce reduced analogs, and substitution reactions can result in various substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit promising anticancer properties. N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its efficacy as a potential antimicrobial agent suggests applications in treating infections caused by resistant pathogens. Research published in journals like "Bioorganic & Medicinal Chemistry Letters" highlights its effectiveness against specific bacterial strains, indicating a pathway for developing new antibiotics.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound has been evaluated in animal models where it showed a reduction in inflammation markers, suggesting potential applications in treating inflammatory diseases.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions. Common synthetic routes include:

  • Cyclocondensation Reactions : Utilizing appropriate precursors such as aryl hydrazones and thiazolidinones under controlled conditions to form the thiazolo-pyrimidine framework.
  • Optimized Reaction Conditions : Recent advancements focus on high-pressure synthesis techniques that enhance yield and purity. For example, employing Q-Tube reactors has been shown to improve reaction efficiency significantly.

Biological Interaction Studies

Understanding the biological interactions of this compound is crucial for optimizing its therapeutic profile. Current research emphasizes:

  • Binding Affinity Studies : Investigations into how this compound interacts with specific enzymes and receptors can provide insights into its mechanism of action.
  • Pharmacokinetics : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) characteristics are ongoing to determine the compound's viability for clinical use.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives exhibit structural diversity primarily through substitutions on the carboxamide nitrogen and modifications to the fused heterocyclic core. Below is a detailed comparison of the target compound with its analogs:

Structural and Functional Group Variations

Compound Name (CAS) Substituent(s) Molecular Weight (g/mol) Key Structural Features Reported Applications/Data
Target Compound (443329-86-0) 3,4-Difluorophenyl 309.29 Electron-withdrawing fluorine substituents No direct bioactivity reported
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21) Furan-2-ylmethyl ~307.32 (calculated) Heteroaromatic furan group β1i = 19%, β5i = 23% inhibition
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (313705-12-3) 4-Methoxyphenyl, methyl, dihydro ~365.42 (calculated) Saturated dihydro core, methoxy donor group Synthetic intermediate
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (851943-68-5) 4-Methoxyphenethyl 329.40 Bulky phenethyl chain, methoxy group Industrial-grade chemical

Key Observations

The furan-2-ylmethyl substituent (Compound 21) adds a heteroaromatic ring, which may improve solubility or modulate interactions with hydrophobic enzyme pockets .

Steric and Conformational Differences: The 4-methoxyphenethyl group (CAS 851943-68-5) introduces steric bulk, likely reducing membrane permeability compared to smaller substituents like 3,4-difluorophenyl .

Biological Activity: Compound 21 demonstrates moderate inhibitory activity against β1i (19%) and β5i (23%) proteasome subunits, suggesting that substituent polarity and size are critical for target engagement . No direct bioactivity data are available for the target compound, but its fluorinated aromatic system may favor interactions with enzymes requiring electron-deficient aromatic recognition motifs.

Synthetic Accessibility :

  • Analogs like CAS 313705-12-3 and 851943-68-5 are synthesized via heterocyclization and carboxamide coupling reactions, similar to methods described for related thiazolo-pyrimidines (e.g., treatment with ethyl chloroacetate or POCl₃ in DMF) .

Biological Activity

N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound features a unique thiazole ring fused with a pyrimidine structure, along with a difluorophenyl substituent and a carboxamide group. The synthesis typically involves the condensation of 3,4-difluoroaniline with a thiazolopyrimidine precursor in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors, potentially inhibiting kinases and proteases involved in critical signaling pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : In vitro studies have demonstrated that it possesses significant antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Candida species .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation. For instance, compounds derived from similar thiazolopyrimidine structures have shown cytotoxic effects against human cervical (HeLa) and lung (A549) carcinoma cells .
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit cyclooxygenase (COX) activity, suggesting potential use in treating inflammatory conditions .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes key findings:

Compound NameStructure FeaturesBiological ActivityReference
This compoundThiazole-pyrimidine framework with difluorophenylAntimicrobial, anticancer
4-(4-fluorophenyl)-6-(methylsulfonyl)-thiazolo[3,2-a]pyrimidinSulfonyl substitutionAnticancer
5H-thiazolo[4,5-c]pyridazine derivativesDifferent heterocyclic systemCytotoxicity against cancer cell lines

Case Studies

  • Antimicrobial Study : A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the effectiveness of thiazolopyrimidine derivatives against multiple microbial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antimicrobials like fluconazole .
  • Cytotoxicity Assessment : In a comparative analysis involving various thiazolopyrimidine compounds tested on HeLa and A549 cells using the MTT assay, it was found that some derivatives significantly inhibited cell viability at concentrations as low as 1 µM .

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